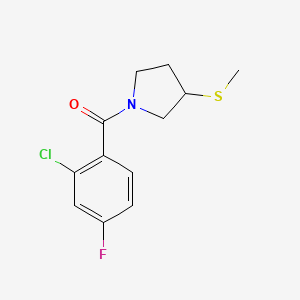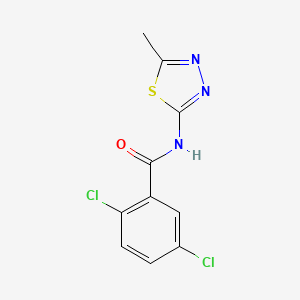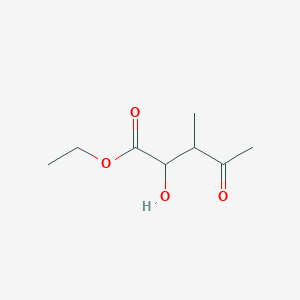
(2-Chloro-4-fluorophenyl)(3-(methylthio)pyrrolidin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(2-Chloro-4-fluorophenyl)(3-(methylthio)pyrrolidin-1-yl)methanone” is a complex organic compound. It contains a chloro-fluorophenyl group, a methylthio-pyrrolidin group, and a methanone group .
Synthesis Analysis
The synthesis of such compounds typically involves several steps, each requiring specific reagents and conditions . The exact synthesis process for this compound is not available in the sources I found.Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its constituent atoms and the bonds between them . Without specific data, it’s difficult to provide an accurate analysis.Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its molecular structure and the conditions under which the reactions take place .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics like melting point, boiling point, solubility, and reactivity . These properties for this specific compound are not available in the sources I found.科学的研究の応用
Synthesis and Structural Analysis
Compounds with structural similarities to "(2-Chloro-4-fluorophenyl)(3-(methylthio)pyrrolidin-1-yl)methanone" are often synthesized for detailed structural and conformational analyses. For example, the synthesis and crystal structure of related compounds have been explored to understand their molecular architecture and properties. These studies involve advanced techniques like FTIR, NMR spectroscopy, mass spectrometry, and X-ray diffraction. Such research helps in elucidating the physical and chemical characteristics of these compounds, laying the groundwork for further applications in materials science, pharmaceuticals, and chemical synthesis (Huang et al., 2021).
Physicochemical Properties and DFT Studies
Density Functional Theory (DFT) studies are commonly employed to predict the electronic structure, molecular electrostatic potential, and frontier molecular orbitals of compounds. These theoretical studies provide valuable insights into the reactivity, stability, and physicochemical properties of the molecules. Such investigations are crucial for designing compounds with desired chemical properties and biological activities (Huang et al., 2021).
Potential Therapeutic Applications
While the direct applications of "this compound" were not highlighted, similar compounds have been studied for their potential therapeutic benefits. For instance, compounds exhibiting selective agonism at certain receptor sites, such as the 5-HT1A receptor, have been explored for their analgesic and antidepressant properties. This suggests that structurally related compounds could have potential applications in developing new therapeutic agents for treating various conditions, including pain, depression, and possibly other neurological disorders (Colpaert et al., 2004).
作用機序
Safety and Hazards
特性
IUPAC Name |
(2-chloro-4-fluorophenyl)-(3-methylsulfanylpyrrolidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClFNOS/c1-17-9-4-5-15(7-9)12(16)10-3-2-8(14)6-11(10)13/h2-3,6,9H,4-5,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHTQBUPWORSVMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1CCN(C1)C(=O)C2=C(C=C(C=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClFNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4,5,6,7-Tetrahydrothieno[2,3-c]pyridine-3-carboxylic acid hydrochloride](/img/no-structure.png)
![N-(2,4-dimethoxyphenyl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide](/img/structure/B2933276.png)



![3-Methyl-4-[3-(trifluoromethyl)phenyl]-5-isoxazolamine](/img/structure/B2933282.png)
azanium chloride](/img/structure/B2933283.png)

![N-[2-(1H-indol-3-yl)ethyl]-N''-[(3-tosyloxazolidin-2-yl)methyl]oxamide](/img/structure/B2933288.png)
![1-(prop-2-yn-1-yl)-N-[2-(pyridin-4-yl)ethyl]piperidin-4-amine](/img/structure/B2933289.png)


